

Ipatasertib overall survival data across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

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Ipatasertib Overall Survival Data in Phase 3 Trials

| Cancer Type | Trial Name & Identifier | Combination Therapy | Patient Population | Overall Survival Result (Hazard Ratio [HR]) | Conclusion on OS |
|-------------------------------------------------------------|-----------------------------|--------------------------|--------------------------|----------------------------------------------------------|----------------------------|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] | IPATential150 (NCT03072238) | Abiraterone + Prednisone | Intention-to-Treat (ITT) | HR 0.91 (95% CI, 0.79-1.07); p-value not significant [1] | No significant improvement |
| Metastatic Castration-Resistant Prostate Cancer | IPATential150 (NCT03072238) | Abiraterone + Prednisone | PTEN loss (by IHC) | HR 0.94 (95% CI, 0.76-1.17); p=0.57 [1] | No significant improvement |

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| (mCRPC) [1] | | | | | |
| Triple-Negative Breast Cancer (TNBC) [2] | IPATunity130 - Cohort A (NCT03337724) | Paclitaxel | PIK3CA/AKT1/PTEN-altered | HR 1.08 (95% CI, 0.73-1.58); median OS 24.4 vs 24.9 months [2] | No significant improvement |

Key Experimental Protocols and Biomarker Analysis

The data in the table above comes from robust, randomized, double-blind, placebo-controlled phase 3 trials. Here are the core methodologies used.

IPATential150 Trial (Prostate Cancer) Protocol

- **Objective:** To evaluate if adding **ipatasertib** to abiraterone and prednisone improves outcomes in mCRPC.
- **Methodology:**
 - **Design:** Randomized, double-blind, placebo-controlled.
 - **Treatment Arms:** **ipatasertib** (400 mg once daily) + Abiraterone (1000 mg once daily) + Prednisone (5 mg twice daily) vs. Placebo + Abiraterone + Prednisone [1].
 - **Primary Biomarker:** PTEN tumor suppressor gene status assessed by **Immunohistochemistry (IHC)** [1].
 - **Exploratory Biomarker Analysis:** Tumor samples were also analyzed using **Next-Generation Sequencing (NGS)** to identify specific genomic alterations in the PI3K/AKT pathway (e.g., PIK3CA, AKT1, PTEN) [1].

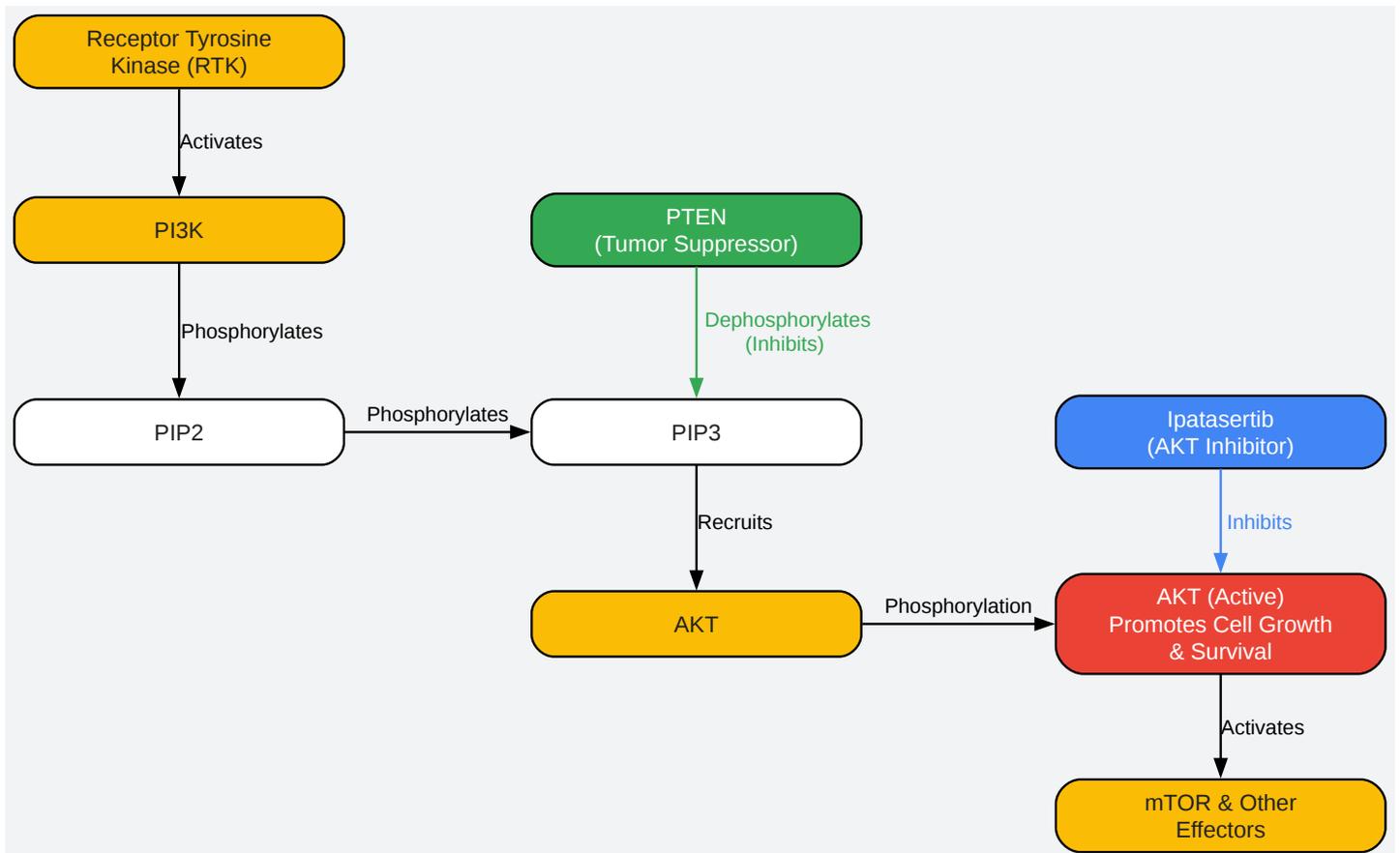
- **Key Endpoints:** Radiographic progression-free survival (rPFS) was the primary endpoint; Overall Survival (OS) was a key secondary endpoint [1].

IPATunity130 Trial (Breast Cancer) Protocol

- **Objective:** To validate if adding **ipatasertib** to paclitaxel improves efficacy in locally advanced or metastatic TNBC with specific pathway alterations.
- **Methodology:**
 - **Design:** Randomized, double-blind, placebo-controlled.
 - **Treatment Arms:** **ipatasertib** (400 mg daily, days 1–21) + Paclitaxel (80 mg/m², days 1, 8, 15) vs. Placebo + Paclitaxel in 28-day cycles [2].
 - **Biomarker Selection:** Patients were selected based on alterations in PIK3CA, AKT1, or PTEN genes, identified using the **FoundationOne CDx** next-generation sequencing assay or a validated local test [2].
 - **Key Endpoints:** Investigator-assessed Progression-Free Survival (PFS) was the primary endpoint; OS was a key secondary endpoint [2].

The PI3K/AKT Signaling Pathway and Ipatasertib's Mechanism

Ipatasertib is an investigational AKT inhibitor. The following diagram illustrates the pathway it targets and its mechanism of action.



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The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival [3]. In the context of these trials:

- **Genomic Alterations:** Loss-of-function mutations in PTEN or activating mutations in PIK3CA or AKT1 lead to hyperactivation of the AKT signaling pathway, driving cancer progression [2]. This was the rationale for patient selection in the IPATunity130 trial.
- **Ipatasertib's Role:** As a small-molecule AKT inhibitor, **ipatasertib** blocks this overactive pathway. Preclinical studies suggested it could enhance the efficacy of taxane chemotherapy (like paclitaxel) and hormone therapy (like abiraterone) [2].

Interpretation of Divergent Efficacy Data

The divergence between initial positive signals and subsequent phase 3 results highlights challenges in drug development.

- **Exploratory vs. Primary Analysis:** In the IPATential150 trial, while the primary OS analysis was negative, an **exploratory analysis** using NGS data suggested that patients with PIK3CA/AKT1/PTEN alterations (HR 0.70) or genomic PTEN loss (HR 0.76) might derive a greater OS benefit from **ipatasertib** [1]. However, this was not the pre-specified primary endpoint and requires prospective validation.
- **Biomarker Challenges:** The failure of the biomarker-selected IPATunity130 trial suggests that the relationship between pathway genomics and drug efficacy is complex. Simply having an alteration may not be sufficient to predict benefit, and other factors like **tumor heterogeneity, pathway crosstalk, and transcriptomic or proteomic profiles** may be critical [4] [3].

In summary, the current body of evidence indicates that **ipatasertib** has not yet achieved a confirmed overall survival benefit in broad or biomarker-selected populations for prostate or breast cancer. Future research may focus on better understanding patient subgroups through integrated multi-omics data or different combination therapies.

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To cite this document: Smolecule. [Ipatasertib overall survival data across cancer types]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-overall-survival-data-across-cancer-types>]

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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